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Abstract
Maltitol, a polyol (sugar alcohol), is widely utilized in the food and pharmaceutical industries as

a sugar substitute due to its favorable physicochemical properties and reduced caloric value.

While generally recognized as safe (GRAS) by regulatory bodies such as the U.S. Food and

Drug Administration (FDA), high-dosage intake of maltitol is associated with specific

toxicological considerations, primarily gastrointestinal effects.[1][2] This technical guide

provides a comprehensive overview of the toxicological studies on high-dosage maltitol intake,

presenting quantitative data, detailed experimental protocols, and visual representations of

metabolic pathways and experimental workflows to support researchers, scientists, and drug

development professionals in evaluating its safety profile.

Introduction
Maltitol is a disaccharide sugar alcohol derived from the hydrogenation of maltose. It

possesses approximately 90% of the sweetness of sucrose with a lower caloric content,

making it a popular ingredient in sugar-free and reduced-calorie products.[3][4] The safety of

maltitol has been evaluated by numerous international regulatory bodies, including the Joint

FAO/WHO Expert Committee on Food Additives (JECFA), which has allocated it an Acceptable

Daily Intake (ADI) of "not specified," the safest category for a food ingredient.[2][5] However,

the consumption of high doses of maltitol can lead to adverse effects, which are critical to

understand in the context of product formulation and patient populations.
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Toxicological Endpoints of High-Dosage Maltitol
Intake
The toxicological assessment of maltitol has encompassed a range of studies from acute to

chronic exposure in various animal models, as well as clinical trials in humans. The primary

endpoint of concern at high dosages is its laxative effect, a characteristic shared with other

polyols.

Acute Toxicity
Acute toxicity studies in animals have demonstrated a low order of toxicity for maltitol.

Table 1: Acute Oral Toxicity of Maltitol

Species Sex
Route of
Administration

LD50 (mg/kg
bw)

Reference

Mouse Male Oral >25,300 [2]

Mouse Not Specified Oral 16,000 - 24,370 [1]

Rat Not Specified Oral 24,000 - 24,370 [1]

Subchronic and Chronic Toxicity
Long-term studies have been conducted to evaluate the effects of repeated exposure to

maltitol.

Table 2: Subchronic and Chronic Oral Toxicity of Maltitol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1215825?utm_src=pdf-body
https://www.benchchem.com/product/b1215825?utm_src=pdf-body
https://www.benchchem.com/product/b1215825?utm_src=pdf-body
https://www.benchchem.com/product/b1215825?utm_src=pdf-body
https://cir-reports.cir-safety.org/view-attachment/?id=32d2a583-8c74-ec11-8943-0022482f06a6
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/022581Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/022581Orig1s000PharmR.pdf
https://www.benchchem.com/product/b1215825?utm_src=pdf-body
https://www.benchchem.com/product/b1215825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Duration Doses NOAEL LOAEL
Key
Findings

Referenc
e

Rat 13 weeks
Up to 15-

20% in diet

Not

specified

Not

specified

No toxic

effects

observed.

[1]

Dog 13 weeks

4,950

mg/kg

bw/day

Not

specified

4,950

mg/kg

bw/day

Diarrhea

was the

only

adverse

effect

noted.

[1]

Rat

(Crl:CD(SD

)BR)

52 weeks

0, 500,

1,500,

4,500

mg/kg

bw/day

4,500

mg/kg

bw/day

Not

established

No

treatment-

related

adverse

effects

observed.

[6]

Carcinogenicity
A combined long-term toxicity and carcinogenicity study was conducted in rats.

Table 3: Carcinogenicity Study of Maltitol in Rats
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Species Duration Doses Key Findings Reference

Rat

(Crl:CD(SD)BR)
106 weeks

0, 500, 1,500,

4,500 mg/kg

bw/day

Increased

incidence of

benign and

malignant

phaeochromocyt

omas in the

adrenal gland of

high-dose males

and females.

Increased

frequency of

adrenal

medullary

hyperplasia in all

treated groups.

These findings

are considered a

common effect of

poorly absorbed

polyols in rats

and their

relevance to

humans is

questionable.

[6]

Genotoxicity
Maltitol has been evaluated for its potential to cause genetic mutations.

Table 4: Genotoxicity Studies of Maltitol
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Test System Cell Type Doses Results Reference

Bacterial

Reverse

Mutation Assay

(Ames Test)

S. typhimurium

(TA98, TA100,

TA1535, TA1537,

TA1538), E. coli

(WP2/pKM101)

0.5 - 50 mg/plate

Negative (with

and without

metabolic

activation)

[7]

In vivo

Micronucleus

Test

Mouse bone

marrow

erythrocytes

3.75 - 30 g/kg

(gastric

intubation)

Negative [7]

Chromosome

Aberration Test

Rat bone marrow

cells

2.5, 5, 10 g/kg

(intraperitoneal)
Negative [8][9]

Reproductive and Developmental Toxicity
The effects of maltitol on reproduction and fetal development have been investigated.

Table 5: Reproductive and Developmental Toxicity of Maltitol

Species Study Type
Doses
(intraperitonea
l)

Key Findings Reference

Rat Teratogenicity

1, 2, 4 g/kg

bw/day (during

gestation days 1-

7)

Not teratogenic.

Decreased fetal

weight and

growth

retardation

observed at 4

g/kg bw.

[8][9]

Human Tolerance and Gastrointestinal Effects
The most prominent effect of high-dosage maltitol intake in humans is gastrointestinal distress.

Table 6: Human Gastrointestinal Tolerance to Maltitol
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Study Population Dosage Effects Reference

Healthy Adults 30-50 g/day
Onset of laxative

effect.
[1]

Healthy Adults 40 g (single dose)
Mild borborygmus and

flatus.
[10]

Healthy Young Adults 40 g

Increased stomach

gurgling and

flatulence.

[10]

Healthy Volunteers
Mean threshold dose

of 92 g
Diarrhea. [3]

Healthy Adults >60-70 g/day
Diarrhea in most

individuals.
[1]

Experimental Protocols
Chronic Toxicity/Carcinogenicity Study in Rats

Objective: To assess the long-term toxicity and carcinogenic potential of a commercial

preparation of maltitol (approximately 87% purity).

Test System: Crl:CD(SD)BR rats.

Group Size: 20 animals/sex/group for the 52-week toxicity study; 50 animals/sex/group for

the 106-week carcinogenicity study.

Dosage: The test article was administered in the diet at dose levels equivalent to 0, 0.5, 1.5,

or 4.5 g/kg body weight/day.

Observations:

Clinical Signs: Daily examination for signs of ill health or behavioral changes.

Body Weight and Food Consumption: Recorded weekly for the first 12 weeks, then every

4 weeks.
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Ophthalmoscopy: Performed at weeks 13, 26, and 52.

Hematology, Clinical Chemistry, and Urinalysis: Conducted at weeks 14, 26, and 51.

Gross Pathology and Histopathology: Performed at termination.

Reference:[6]

In vivo Micronucleus Test in Mice
Objective: To evaluate the potential of maltitol to induce chromosomal damage in bone

marrow cells of mice.

Test System: Mice.

Route of Administration: Gastric intubation.

Dosage: 3.75, 7.5, 15, and 30 g/kg body weight.

Procedure:

Animals are administered the test substance.

Bone marrow is extracted at specified time points (e.g., 24 and 48 hours after treatment).

Bone marrow smears are prepared on slides.

Slides are stained to differentiate between polychromatic erythrocytes (PCEs) and

normochromatic erythrocytes (NCEs).

The frequency of micronucleated PCEs is determined by microscopic examination.

Reference:[7][11][12]

Human Gastrointestinal Tolerance Study
Objective: To determine the threshold dose of maltitol for inducing gastrointestinal

symptoms in healthy volunteers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.inchem.org/documents/jecfa/jecmono/v32je08.htm
https://www.benchchem.com/product/b1215825?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6381995/
https://www.nucro-technics.com/services/genetic-toxicology/invivo-mammalianmicronucleus/
https://pubmed.ncbi.nlm.nih.gov/11113474/
https://www.benchchem.com/product/b1215825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design: Double-blind, randomized, cross-over study comparing maltitol to sucrose.

Participants: 12 healthy male volunteers.

Methodology:

Occasional Consumption Period: Volunteers ingested increasing daily doses of maltitol or

sucrose once a week.

Regular Consumption Period: Volunteers ingested increasing daily doses of maltitol or

sucrose every day for two 9-day periods.

The daily sugar doses were increased until the occurrence of diarrhea or a severe

digestive symptom, which was defined as the threshold dose (TD).

Reference:[3]

Visualization of Pathways and Workflows
Metabolic Fate of High-Dosage Maltitol
High doses of maltitol are not fully absorbed in the small intestine. The unabsorbed portion

travels to the large intestine where it is fermented by the gut microbiota.
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Caption: Metabolic fate of high-dosage maltitol in the gastrointestinal tract.

Experimental Workflow for In Vivo Micronucleus Test
The in vivo micronucleus test is a standard method to assess the genotoxic potential of a

substance.
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Caption: A generalized experimental workflow for the in vivo micronucleus test.
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Discussion and Conclusion
The comprehensive toxicological data on maltitol indicates a low level of systemic toxicity.

Acute, subchronic, and chronic studies in animals have not revealed significant adverse effects

other than those related to high osmotic loads in the gastrointestinal tract.[1][6] Genotoxicity

and reproductive toxicity studies have also shown no cause for concern at relevant exposure

levels.[7][8][9]

The primary and most well-documented adverse effect of high-dosage maltitol intake is

gastrointestinal distress, including bloating, flatulence, and osmotic diarrhea.[1][3][10] This is a

direct consequence of its incomplete absorption in the small intestine and subsequent

fermentation by the colonic microbiota. The threshold for these effects in humans generally lies

between 30 and 50 grams per day, although individual sensitivity can vary.[1]

For drug development professionals, these findings are crucial when considering maltitol as

an excipient in oral formulations. While it is a safe and effective sugar substitute at low doses,

the potential for gastrointestinal side effects at higher concentrations must be carefully

evaluated, particularly in patient populations with pre-existing gastrointestinal conditions or

those taking multiple medications that may also affect gut motility.

In conclusion, maltitol is a safe ingredient for its intended use in food and pharmaceutical

products. However, a thorough understanding of its dose-dependent gastrointestinal effects is

essential for appropriate product formulation and to ensure patient and consumer well-being.

Future research could focus on the long-term effects of high-dosage maltitol on the

composition and function of the human gut microbiome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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